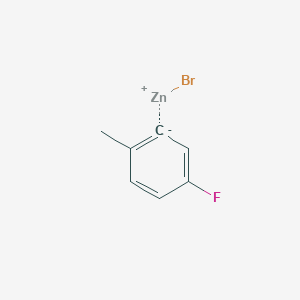

5-Fluoro-2-methylphenylzinc bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-2-methylphenylzinc bromide is an organozinc compound that is widely used in organic synthesis. It is a reagent that contains a zinc atom bonded to a 5-fluoro-2-methylphenyl group and a bromide ion. This compound is typically used in cross-coupling reactions, where it acts as a nucleophile to form carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Fluoro-2-methylphenylzinc bromide can be synthesized through the reaction of 5-fluoro-2-methylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as argon, to prevent oxidation of the zinc reagent. The general reaction is as follows:

5-Fluoro-2-methylbromobenzene+Zn→5-Fluoro-2-methylphenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-2-methylphenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in addition reactions with electrophiles.

Common Reagents and Conditions

Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst and a halide or pseudohalide electrophile. The reaction is typically carried out in an inert atmosphere with a solvent like THF.

Addition Reactions: These reactions can occur with various electrophiles, including carbonyl compounds, to form new carbon-carbon bonds.

Major Products

The major products formed from reactions involving this compound are typically substituted aromatic compounds. For example, in a Negishi coupling reaction with an aryl halide, the product would be a biaryl compound.

Aplicaciones Científicas De Investigación

Synthetic Applications

1.1 Cross-Coupling Reactions

5-Fluoro-2-methylphenylzinc bromide is primarily used in Negishi coupling reactions, where it serves as a nucleophile to couple with electrophiles such as aryl halides. This reaction facilitates the formation of biaryl compounds, which are crucial in the development of various pharmaceuticals.

Table 1: Negishi Coupling Reactions Involving this compound

1.2 Synthesis of Pharmaceuticals

The compound has been utilized in the synthesis of various pharmaceutical intermediates. For instance, it has been employed to prepare compounds with potential anti-cancer properties.

Case Study: Synthesis of Anticancer Agents

In a recent study, researchers synthesized a series of novel pyrazole derivatives using this compound. The derivatives exhibited significant cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents .

Material Science Applications

2.1 Polymer Chemistry

this compound can be used in the preparation of functionalized polymers. Its ability to introduce fluorinated groups enhances the properties of polymers, making them suitable for advanced applications such as coatings and electronics.

Table 2: Polymerization Reactions Using this compound

| Monomer | Polymer | Properties Enhanced |

|---|---|---|

| Styrene | Polystyrene with fluorinated side chains | Increased thermal stability |

| Vinyl acetate | Copolymer with enhanced adhesion | Improved water resistance |

Agricultural Applications

The compound's reactivity allows for the modification of agrochemicals, leading to the development of more effective pesticides and herbicides. The introduction of fluorine can enhance the biological activity and stability of these compounds.

Case Study: Development of Herbicides

A research team utilized this compound to synthesize new herbicidal agents that demonstrated improved efficacy against common weeds while minimizing environmental impact .

Mecanismo De Acción

The mechanism of action of 5-fluoro-2-methylphenylzinc bromide involves its role as a nucleophile in cross-coupling reactions. The zinc atom in the compound coordinates with the palladium or nickel catalyst, facilitating the transfer of the 5-fluoro-2-methylphenyl group to the electrophile. This process forms a new carbon-carbon bond, which is the key step in the synthesis of complex organic molecules.

Comparación Con Compuestos Similares

Similar Compounds

5-Fluoro-2-methylphenylmagnesium bromide: Another organometallic reagent used in similar cross-coupling reactions.

5-Fluoro-2-methylphenylboronic acid: Used in Suzuki coupling reactions to form carbon-carbon bonds.

5-Fluoro-2-methylphenylsilane: Utilized in Hiyama coupling reactions.

Uniqueness

5-Fluoro-2-methylphenylzinc bromide is unique due to its high reactivity and selectivity in cross-coupling reactions. Compared to other organometallic reagents, it offers better control over the reaction conditions and product formation. Its use in Negishi coupling reactions is particularly notable for the efficient formation of biaryl compounds.

Actividad Biológica

5-Fluoro-2-methylphenylzinc bromide is an organozinc compound that has garnered attention in synthetic organic chemistry, particularly for its role in cross-coupling reactions. While its direct biological activity is limited, the compounds synthesized using it can exhibit significant biological properties. This article will explore the biological implications of this compound, including its synthesis, potential therapeutic applications, and relevant case studies.

This compound is synthesized through a reaction involving 5-fluoro-2-methylphenyl bromide and zinc metal. The compound acts as a nucleophile in cross-coupling reactions, particularly in the presence of palladium or nickel catalysts. The zinc atom coordinates with these catalysts, facilitating the transfer of the 5-fluoro-2-methylphenyl group to electrophiles, thus forming new carbon-carbon bonds essential for constructing complex organic molecules.

Biological Applications

Although this compound itself may not exhibit direct biological activity, it serves as a crucial intermediate in synthesizing various bioactive compounds. These compounds are often evaluated for their therapeutic potential against diseases such as cancer and bacterial infections.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the biological activity of several compounds synthesized from organozinc reagents, including derivatives related to this compound. These compounds exhibited potent inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range, indicating significant anticancer potential .

- Antibacterial Properties : Research has shown that derivatives synthesized using organozinc compounds can demonstrate antibacterial activity. For instance, certain synthesized analogues were tested against various strains of bacteria, revealing effective growth inhibition .

- Pharmaceutical Development : The compound is utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs). Its role in forming carbon-carbon bonds is vital for developing new pharmaceuticals targeting various diseases.

Biological Activity Table

Propiedades

IUPAC Name |

bromozinc(1+);1-fluoro-4-methylbenzene-5-ide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIUNJLQRHVNHW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[C-]C=C(C=C1)F.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.